1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)-
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Overview
Description
1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a phenylmethyl group at the 1-position of the indole ring. These structural modifications confer unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The ketone or aldehyde intermediates can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
- 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- 5-Methoxy-2-methylindole
Comparison: Compared to these similar compounds, 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group at the 1-position and the methoxy group at the 5-position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .
Properties
CAS No. |
111055-30-2 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(1-benzyl-5-methoxy-2-methylindol-3-yl)methanol |
InChI |
InChI=1S/C18H19NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
InChI Key |
PEKIPFVIVQNTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CO |
Origin of Product |
United States |
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